molecular formula C22H24N4O3S B3310337 N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide CAS No. 946201-40-7

N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide

Cat. No. B3310337
CAS RN: 946201-40-7
M. Wt: 424.5 g/mol
InChI Key: LZRWZSFNCUDRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide, also known as BMS-986168, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide works by selectively inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways of various cytokines and growth factors. By inhibiting this enzyme, the compound can modulate the immune response and reduce inflammation, which is a key factor in many diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and improve the symptoms of various diseases in preclinical models. The compound has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide is its selectivity for the TYK2 enzyme, which makes it a potentially safer and more effective therapeutic agent compared to other non-specific inhibitors. However, one limitation is that the compound may not be effective in all patients, as the activity of the TYK2 enzyme can vary depending on the disease and individual.

Future Directions

There are several potential future directions for the development of N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide. One area of focus is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce the frequency of dosing. Another direction is the exploration of its potential use in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Additionally, further studies are needed to understand the full range of diseases that this compound could potentially treat and to identify biomarkers that could predict patient response to the compound.

Scientific Research Applications

N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide has been studied extensively in preclinical models for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of a specific enzyme known as TYK2, which plays a key role in the immune system and is involved in the development of these diseases.

properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c27-22(20-9-8-18-5-1-2-6-19(18)17-20)24-11-16-30(28,29)26-14-12-25(13-15-26)21-7-3-4-10-23-21/h1-10,17H,11-16H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRWZSFNCUDRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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